
2-(3-ホルミルフェノキシ)プロパン酸メチル
概要
説明
Methyl 2-(3-formylphenoxy)propanoate: is an organic compound with the molecular formula C11H12O4 . It is an ester derivative of propanoic acid and contains a formyl group attached to a phenoxy moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Methyl 2-(3-formylphenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways due to its reactivity and structural features.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Methyl 2-(3-formylphenoxy)propanoate can be synthesized through the esterification of 2-(3-formylphenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 2-(3-formylphenoxy)propanoate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed:
Oxidation: 2-(3-carboxyphenoxy)propanoic acid.
Reduction: Methyl 2-(3-hydroxyphenoxy)propanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
作用機序
Molecular Targets: The compound interacts with various enzymes and receptors, depending on its structural modifications. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins.
Pathways Involved: The reactivity of the formyl group and the ester moiety allows the compound to participate in multiple biochemical pathways, including those involving oxidation-reduction reactions and ester hydrolysis.
類似化合物との比較
Methyl 2-(4-formylphenoxy)propanoate: Similar structure but with the formyl group in the para position.
Ethyl 2-(3-formylphenoxy)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(3-carboxyphenoxy)propanoate: Similar structure but with a carboxyl group instead of a formyl group.
Uniqueness:
Positional Isomerism: The position of the formyl group on the phenoxy ring significantly affects the reactivity and applications of the compound.
Ester Variations: The type of ester (methyl vs. ethyl) influences the compound’s physical properties and reactivity.
特性
IUPAC Name |
methyl 2-(3-formylphenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(11(13)14-2)15-10-5-3-4-9(6-10)7-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYICAICUHXILNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596014 | |
| Record name | Methyl 2-(3-formylphenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140451-38-3 | |
| Record name | Methyl 2-(3-formylphenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
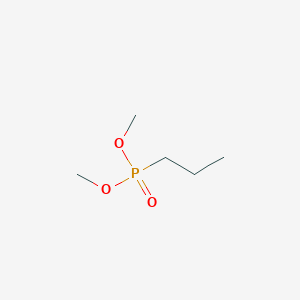
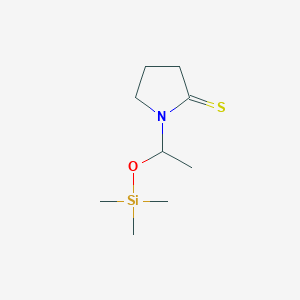
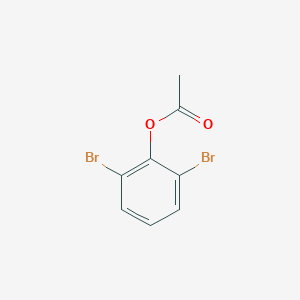


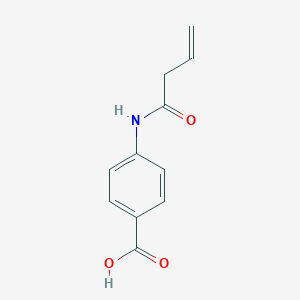

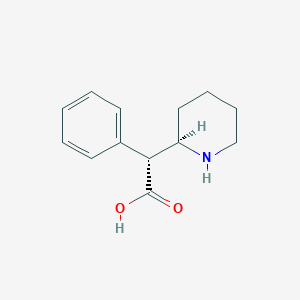


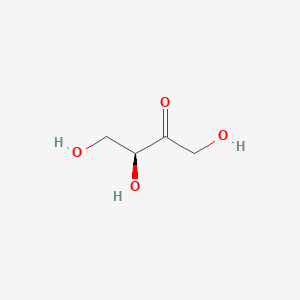


![Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate](/img/structure/B118287.png)
